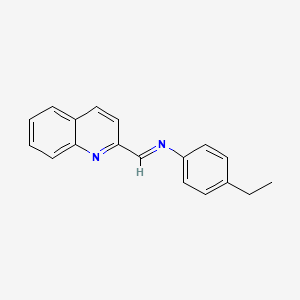

4-Ethyl-N-(quinolin-2-ylmethylene)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

88346-80-9 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C18H16N2/c1-2-14-7-10-16(11-8-14)19-13-17-12-9-15-5-3-4-6-18(15)20-17/h3-13H,2H2,1H3 |

InChI Key |

VQQFFNDTLQGSQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

The Foundation: Schiff Base Chemistry and Its Enduring Significance

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). Their formation, typically through the condensation of a primary amine with an aldehyde or ketone, is a cornerstone of organic synthesis. rsc.orgnih.gov The significance of Schiff base chemistry is vast and multifaceted, underpinning developments in coordination chemistry, catalysis, and materials science. nih.govnih.gov These compounds are prized for their synthetic flexibility and the chemical reactivity of the imine bond, which can be readily tailored by altering its electronic and steric environment. jocpr.com

The lone pair of electrons on the nitrogen atom and the π-system of the C=N bond allow Schiff bases to act as versatile ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This has led to their extensive use in the development of catalysts for various organic transformations, including hydrogenation and oxidation reactions. nih.gov Furthermore, the unique electronic properties of Schiff bases have been harnessed in the design of functional materials such as dyes, corrosion inhibitors, and molecular sensors. nih.govnih.gov

The Core Moiety: Quinoline Derived Imines in Chemical and Materials Science

When the Schiff base framework incorporates a quinoline (B57606) ring, a new dimension of chemical and material potential is unlocked. Quinoline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The fusion of a quinoline moiety with an imine group in quinoline-derived imines creates a molecular architecture with enhanced π-conjugation and coordination capabilities. These compounds are of particular importance as they can act as chelating ligands, binding to metal ions through both the imine nitrogen and the quinoline nitrogen. nih.govresearchgate.net This chelation often leads to the formation of highly stable and structurally diverse metal complexes with unique photophysical and electrochemical properties. Research has shown that such complexes can exhibit phenomena like aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated state. rsc.orgnih.gov This property is highly sought after for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The Specific Focus: Rationale for Research on 4 Ethyl N Quinolin 2 Ylmethylene Aniline

The specific impetus for investigating 4-Ethyl-N-(quinolin-2-ylmethylene)aniline stems from the desire to fine-tune the properties of quinoline-derived Schiff bases. The selection of the ethyl group at the para-position of the aniline (B41778) ring is a deliberate structural modification aimed at influencing the compound's electronic and steric characteristics.

While extensive research has been conducted on the methyl-substituted analogue, (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline, the introduction of an ethyl group is anticipated to bring about subtle yet significant changes. rsc.orgnih.gov The ethyl group, being a slightly stronger electron-donating group than a methyl group via hyperconjugation and induction, can modulate the electron density of the aniline ring and, consequently, the entire conjugated system. This can influence the compound's reactivity, its coordination behavior with metal ions, and the photophysical properties of its resulting complexes.

Furthermore, the increased steric bulk of the ethyl group compared to the methyl group can impact the solid-state packing of the molecule. This can have profound effects on intermolecular interactions, such as π-π stacking, which are crucial for properties like aggregation-induced emission. rsc.orgnih.gov The rationale, therefore, is to explore how this seemingly minor homologous extension can be used as a tool to engineer the material properties at a molecular level.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| Quinoline-2-carboxaldehyde | 4-Ethylaniline (B1216643) | Ethanol (B145695) | Glacial Acetic Acid (catalytic amount) | This compound |

This table outlines the typical synthesis method for the title compound, which involves the condensation reaction between an aldehyde and an amine.

The Horizon: Interdisciplinary Research Directions

The study of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline opens up a plethora of interdisciplinary research avenues, spanning from fundamental chemistry to applied materials science.

A primary direction of research is in the field of coordination chemistry and materials science . The compound serves as a versatile ligand for the synthesis of novel metal complexes. rsc.orgnih.gov By varying the metal center (e.g., Zn(II), Cd(II), Hg(II)), a range of coordination polymers and supramolecular structures can be generated. The investigation of these complexes, particularly their photoluminescent properties and potential for aggregation-induced emission enhancement, is a key area of focus. rsc.orgnih.gov Such materials could find applications in the development of advanced optical materials, including those for use in plastic greenhouses to enhance photosynthesis. nih.gov

In the realm of catalysis , metal complexes of this compound could be explored as catalysts for various organic transformations. The tunable electronic and steric properties of the ligand could be exploited to optimize catalytic activity and selectivity.

Furthermore, given the established biological activities of quinoline (B57606) derivatives and Schiff bases, there is potential for medicinal chemistry applications. nih.govresearchgate.net The compound and its metal complexes could be screened for their antimicrobial, antifungal, or anticancer properties. The ethyl group may influence the lipophilicity and bioavailability of the molecule, potentially leading to enhanced biological efficacy.

Table 2: Potential Research Findings for this compound and its Derivatives

| Research Area | Potential Finding | Significance |

| Photophysics | Aggregation-induced emission (AIE) in metal complexes. | Development of novel solid-state lighting materials and sensors. rsc.orgnih.gov |

| Coordination Chemistry | Formation of diverse supramolecular structures (1D chains, 2D layers, 3D networks). | Engineering of functional materials with tailored properties. rsc.orgnih.gov |

| Biological Activity | Antimicrobial or anticancer properties of the ligand and its metal complexes. | Discovery of new therapeutic agents. nih.govresearchgate.net |

| Catalysis | Catalytic activity in organic synthesis. | Development of efficient and selective catalysts. nih.gov |

This table summarizes the potential research outcomes and their broader scientific importance, based on studies of analogous compounds.

An in-depth examination of the synthetic methodologies and mechanistic underpinnings for the formation of this compound reveals a focus on efficiency, catalytic innovation, and sustainable practices. This Schiff base, a condensation product of quinoline-2-carboxaldehyde and 4-ethylaniline (B1216643), is a subject of interest within the broader class of quinoline derivatives, which are recognized for their versatile applications.

Theoretical and Computational Studies on 4 Ethyl N Quinolin 2 Ylmethylene Aniline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in determining the optimized geometry and electronic properties of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline. These calculations, typically performed using methods like Hartree-Fock (HF) or more commonly Density Functional Theory (DFT), can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

For a closely related compound, (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline, it has been shown that the molecule is not perfectly planar. The quinoline (B57606) and aniline (B41778) rings are twisted with respect to the central imine bridge. This non-planarity is a common feature in such Schiff bases and influences their electronic and photophysical properties. The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key output of these calculations. The HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is often centered on the electron-accepting quinoline ring. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's electronic transitions and reactivity.

Table 1: Calculated Molecular Properties of a Related Schiff Base

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 2.5 D |

Note: Data is based on calculations for an analogous methyl-substituted compound and serves as an estimate for the ethyl-substituted title compound.

Density Functional Theory (DFT) Studies on Reactivity, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reactivity, energetics, and spectroscopic properties of quinoline-based Schiff bases. By calculating various reactivity descriptors, such as global and local softness, electrophilicity index, and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

Time-dependent DFT (TD-DFT) calculations are particularly valuable for predicting the electronic absorption spectra (UV-Vis) of these compounds. For instance, TD-DFT calculations on a similar methyl-substituted ligand showed a good correlation with experimental UV-Vis absorption spectra, attributing the observed bands to π → π* intraligand transitions. rsc.org These calculations help in understanding the nature of electronic excitations and the photophysical behavior of the molecule. Furthermore, DFT can be used to study the energetics of complex formation with metal ions, providing insights into the stability and bonding within the resulting coordination complexes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and the influence of the surrounding environment. MD simulations can model the behavior of this compound in different solvents, revealing how solvent molecules interact with the solute and affect its conformation.

These simulations are crucial for understanding processes like aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced luminescence. For a related system, variable-concentration 1H NMR studies, supported by computational insights, suggested that intermolecular interactions in aggregates lead to conformational changes. rsc.org MD simulations can directly model these rotational restrictions and the intermolecular forces, such as π-π stacking and hydrogen bonding, that drive the aggregation process.

Computational Design of Novel Derivatives and Predictive Synthesis

Computational methods are increasingly used to design novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the quinoline or aniline rings in silico, researchers can predict how these changes will affect the molecule's electronic structure, reactivity, and potential applications. For example, introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the compound's absorption and emission wavelengths.

These predictive studies can guide synthetic efforts by identifying promising candidates for laboratory synthesis, saving time and resources. Computational tools can help in designing molecules with enhanced properties for specific applications, such as improved quantum yields for light-emitting devices or stronger binding affinities for metal sensing.

Investigation of Reaction Pathways and Transition States via Computational Methods

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate.

For the synthesis of this Schiff base, which typically involves the condensation reaction between 2-quinolinecarboxaldehyde (B31650) and 4-ethylaniline (B1216643), computational methods can be used to model the reaction pathway, including the formation of the carbinolamine intermediate and its subsequent dehydration to the imine. These studies provide a detailed, atomistic understanding of the reaction mechanism, which can be used to optimize reaction conditions and improve yields.

Catalytic Applications of 4 Ethyl N Quinolin 2 Ylmethylene Aniline and Its Metal Complexes

Homogeneous Catalysis in Diverse Organic Transformations

Metal complexes of quinoline-based Schiff bases are effective homogeneous catalysts for a variety of organic reactions. unistra.frresearchgate.netdtu.dk These complexes, typically involving transition metals such as palladium, ruthenium, copper, and iron, can catalyze reactions like carbon-carbon bond formation, hydrogenations, and various coupling reactions. researchgate.netacs.orgmdpi.com The solubility of these complexes in common organic solvents allows for catalysis to occur in a single phase, often leading to high efficiency and selectivity under mild reaction conditions.

For instance, iron complexes of quinoline (B57606) pyridine(imine) (QPI) ligands, which are structurally related to 4-Ethyl-N-(quinolin-2-ylmethylene)aniline, have been shown to be competent catalysts for the 1,4-hydrovinylation of 1,3-dienes. acs.orgresearchgate.netprinceton.edu These reactions are crucial for the synthesis of valuable olefins. The catalytic activity is influenced by the electronic and steric properties of the substituents on the quinoline and aniline (B41778) rings.

An illustrative example of the catalytic performance of a related quinoline-based Schiff base complex in a homogeneous catalytic reaction is presented in the table below.

Table 1: Illustrative Homogeneous Catalysis by a Related Quinoline Schiff Base Complex

| Catalyst | Reaction | Substrate | Product | Yield (%) | Reference |

|---|

It is important to note that the specific substitution pattern on the this compound ligand would modulate the catalytic activity and selectivity of its metal complexes.

Heterogeneous Catalysis via Immobilization or Surface Modification Strategies

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, quinoline-based Schiff base complexes can be immobilized on solid supports. This heterogenization strategy combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Common supports include silica (B1680970), alumina, zeolites, and polymers. acs.org

A cobalt-salen complex, which shares the Schiff base motif, has been supported on silica (Co@SiO2) and successfully employed as a heterogeneous catalyst for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.orgacs.org This demonstrates the potential for developing robust and recyclable catalysts from quinoline-based Schiff bases for important industrial processes. The immobilization can be achieved through covalent bonding or non-covalent interactions.

The performance of such a heterogeneous catalyst is highlighted in the following table.

Table 2: Example of Heterogeneous Catalysis by an Immobilized Schiff Base Complex

| Catalyst | Support | Reaction | Substrate | Product | Yield (%) |

|---|

The stability and reusability of these immobilized catalysts are key metrics for their practical application.

Asymmetric Catalysis Utilizing Chiral Derivatives for Enantioselective Reactions

The introduction of chirality into the quinoline Schiff base ligand framework allows for the development of catalysts for asymmetric synthesis, a critical field for the production of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.netthieme-connect.combenthamdirect.com Chiral derivatives of N-(quinolin-2-ylmethylene)aniline can be synthesized, for example, by using a chiral amine in the condensation step or by modifying the quinoline or aniline rings with chiral substituents.

Metal complexes of these chiral ligands can act as highly effective asymmetric catalysts. For instance, chiral Schiff base ligands derived from quinoline have been successfully used in asymmetric carbon-carbon bond-forming reactions, cycloadditions, and hydrogenation reactions, achieving high enantioselectivities. researchgate.netthieme-connect.comthieme-connect.com A review on the topic highlights the synthesis of various chiral Schiff base type ligands containing quinoline motifs and their applications in asymmetric catalysis. thieme-connect.com

The following table provides a representative example of the application of a chiral quinoline-based Schiff base catalyst.

Table 3: Illustrative Asymmetric Catalysis using a Chiral Quinoline Schiff Base Ligand

| Chiral Ligand | Metal | Reaction | Substrate | Enantiomeric Excess (ee %) | Reference |

|---|

The design and synthesis of new chiral quinoline Schiff base ligands remain an active area of research to expand the scope of asymmetric transformations.

Mechanistic Insights into Catalytic Cycles and Reaction Kinetics

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For metal complexes of quinoline-based Schiff bases, the catalytic cycle typically involves several key steps: substrate coordination to the metal center, insertion or transformation of the substrate, and product release with regeneration of the active catalyst.

For example, in the case of the iron-catalyzed hydrovinylation mentioned earlier, mechanistic studies involving deuterium (B1214612) labeling have provided insights into the reaction pathway, suggesting the involvement of ligand-to-ligand hydrogen transfer and catalyst decomposition pathways. acs.orgprinceton.edu Computational studies, such as Density Functional Theory (DFT) calculations, are also powerful tools to elucidate the electronic structure of catalytic intermediates and the energy profiles of reaction pathways. acs.org The study of a computational mechanism for the amidation of quinoline N-oxide highlights the role of the relative stability of intermediates in determining regioselectivity. acs.org

Applications in Selective Oxidation and Reduction Reactions

Metal complexes of quinoline Schiff bases are also promising catalysts for selective oxidation and reduction reactions. The redox-active nature of the coordinated metal ion, modulated by the electronic properties of the Schiff base ligand, plays a key role in these transformations.

While specific examples for this compound are not available, related cobalt-salen complexes have been shown to catalyze the aerobic oxidation of thiols to disulfides. acs.org Furthermore, ruthenium p-cymene (B1678584) complexes with pyridine-quinoline and biquinoline-based ligands have demonstrated efficiency in the transfer hydrogenation of ketones. mdpi.com These examples suggest that metal complexes of this compound could potentially be developed for similar selective oxidation and reduction processes.

Utility in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Schiff base ligands, including those derived from quinoline, can be effective ancillary ligands for palladium in these transformations. beilstein-journals.org They can stabilize the palladium center and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Although direct evidence for the use of this compound in this context is lacking, the broader class of Schiff base ligands has been employed in well-known coupling reactions like Suzuki, Heck, and Sonogashira couplings. The electronic and steric properties of the 4-ethyl substituent on the aniline ring could influence the efficiency and selectivity of such catalytic systems.

Assessment of Catalyst Recyclability, Stability, and Turnover Frequencies

For practical applications, especially in industrial processes, the recyclability, stability, and turnover frequency (TOF) of a catalyst are critical parameters. As mentioned in the section on heterogeneous catalysis, immobilization of quinoline Schiff base complexes on solid supports is a key strategy to enhance recyclability. acs.org

Studies on supported catalysts, such as the Co@SiO2 system for quinoline hydrogenation, have demonstrated good reusability over several cycles without significant loss of activity. acs.orgacs.org The turnover frequency, which measures the number of substrate molecules converted per catalyst molecule per unit time, is a measure of catalyst efficiency. For homogeneous catalysts, TOFs can be very high, as seen in the transfer hydrogenation of acetophenone (B1666503) catalyzed by ruthenium complexes, reaching up to 1600 h⁻¹. mdpi.com The stability of the catalyst under the reaction conditions is also a crucial factor, and mechanistic studies can help identify and mitigate decomposition pathways. acs.orgprinceton.edu

Advanced Materials Science Incorporating 4 Ethyl N Quinolin 2 Ylmethylene Aniline

Development of Polymeric Materials Containing the Imine Moiety

The presence of the imine (C=N) bond in 4-Ethyl-N-(quinolin-2-ylmethylene)aniline makes it a suitable monomer for the synthesis of polymeric materials. The imine linkage can be incorporated into the main chain or as a side group of a polymer, imparting specific properties to the resulting material.

Polymers containing the quinoline (B57606) and imine functionalities can be synthesized through various polymerization techniques. For instance, new methacrylic monomers with a side chain quinoline moiety connected via an azomethine group have been synthesized and subsequently polymerized using free radical polymerization. tandfonline.com This approach allows for the creation of polymers where the active quinoline-imine unit is appended to a flexible polymer backbone.

Another approach involves the direct condensation of a diamine with a dialdehyde, leading to the formation of polyimines. Research on related systems has shown that imine-based semiconducting polymers can be designed to have tunable degradation kinetics. rsc.org For example, polymers synthesized from a thieno[3,2-b]thiophene (B52689) (TT)-inserted thienoisoindigo (TII)-dimer unit and various diamines exhibit slower degradation rates upon acidification. rsc.org This enhanced stability is attributed to the shift from an aromatic to a quinoidal structure in the polymer backbone upon protonation. rsc.org This principle could be applied to polymers derived from this compound to create materials with controlled lifetimes for applications such as transient electronics. rsc.org

The incorporation of quinoline moieties into polymers is also being explored for biomedical applications, such as transfection agents for gene delivery. google.com While outside the direct scope of this materials-focused article, it highlights the versatility of quinoline-containing polymers.

Optoelectronic Device Applications: Photoreactive and Chemosensing Materials

The quinoline nucleus in this compound is a key component for its potential use in optoelectronic devices. Quinoline and its derivatives are known to exhibit fluorescence, and this property can be harnessed for various applications.

Schiff base complexes of ligands similar to this compound have demonstrated interesting photophysical properties. For instance, a study on (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline, a close analog, revealed that its metal complexes exhibit strong greenish luminescent emissions in the aggregated state, a phenomenon known as aggregation-induced emission enhancement (AIEE). nih.gov This property is highly desirable for applications in solid-state lighting and sensors, as many luminophores suffer from quenching in the solid state. The AIEE effect in these compounds was attributed to the restriction of intramolecular rotation (RIR) due to the formation of hydrogen bonds and π-π stacking interactions in the aggregated state. nih.gov

Furthermore, the incorporation of a zinc complex of this related ligand into a poly(methyl methacrylate) (PMMA) matrix resulted in a 20-fold increase in emission intensity. nih.gov This suggests that doping polymers with this compound or its metal complexes could be a viable strategy for creating highly luminescent materials for applications such as organic light-emitting diodes (OLEDs) or light-harvesting films. nih.gov

The photoreactivity of the imine bond can also be exploited. The C=N bond can undergo reversible isomerization upon exposure to light, which could be used to develop photoresponsive materials for optical switching or data storage.

Supramolecular Self-Assembly for the Construction of Functional Materials

Supramolecular chemistry offers a powerful bottom-up approach to construct complex and functional materials from molecular building blocks. The structure of this compound, with its aromatic rings and heteroatoms, makes it an excellent candidate for participating in non-covalent interactions such as π-π stacking and hydrogen bonding.

Research on related Schiff base ligands has shown that they can self-assemble into well-defined supramolecular structures. For example, metal complexes of (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline have been shown to form 1D chains, 2D layers, and 3D networks through a combination of coordination bonds and intermolecular interactions. nih.gov These self-assembled structures can exhibit emergent properties that are not present in the individual molecules.

The planarity of the quinoline and aniline (B41778) rings in this compound facilitates π-π stacking interactions, which can lead to the formation of columnar or layered structures. nih.gov The nitrogen atom of the quinoline ring and the imine group can also act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonded networks. By carefully designing the molecular structure and controlling the assembly conditions, it is possible to create materials with tailored porosity, conductivity, or catalytic activity.

Integration into Nanomaterials and Hybrid Architectures

The integration of this compound into nanomaterials and hybrid architectures can lead to materials with enhanced properties and new functionalities. This can be achieved by, for example, grafting the molecule onto the surface of nanoparticles, incorporating it into the pores of metal-organic frameworks (MOFs), or creating hybrid materials with other functional components.

One promising approach is the creation of hybrid materials by doping polymers with the compound or its metal complexes. As mentioned earlier, a zinc complex of a similar ligand incorporated into PMMA showed significantly enhanced emission intensity. nih.gov This demonstrates the potential of creating highly luminescent polymer-based nanocomposites.

Furthermore, the imine functionality allows for the covalent attachment of this compound to other materials. For instance, it could be reacted with amine- or aldehyde-functionalized nanoparticles to create surface-modified nanomaterials with the desired optical or electronic properties of the quinoline-imine moiety.

Electrochemical Properties for Sensor and Energy-Related Applications

The electrochemical properties of this compound are of interest for applications in sensors and energy storage. The quinoline ring is electrochemically active and can undergo redox reactions. The imine group can also be electrochemically active and its redox behavior can be influenced by the surrounding chemical environment.

The electrochemical behavior of related compounds provides insights into the potential of this compound in these areas. For example, azulene-based compounds with a similar methylene-thioxo-thiazolidinone structure have been characterized electrochemically and used as complexing ligands for the detection of heavy metal ions. mdpi.com These compounds were immobilized on glassy carbon electrodes via oxidative electropolymerization to create modified electrodes for adsorptive stripping voltammetry. mdpi.com A similar approach could be employed with this compound to develop electrochemical sensors for various analytes.

The ability of the quinoline nitrogen to coordinate with metal ions can be exploited for the development of ion-selective electrodes. The electrical properties of polymers containing imine linkages have also been investigated. For instance, certain imine-based semiconducting polymers have shown improved electrical properties upon protonation, with field-effect transistor mobilities in the order of 10⁻² cm² V⁻¹ s⁻¹. rsc.org This suggests that polymers derived from this compound could have potential applications in organic electronics.

Mechanistic Investigations of Biological Interactions at the Molecular Level

Studies on Enzyme Inhibition and Activation Mechanisms

There is no available scientific literature or data concerning the inhibitory or activatory effects of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline on any specific enzymes. Consequently, its mechanism of action in relation to enzyme modulation is unknown.

Molecular Basis of DNA/RNA Interaction and Binding Affinities

Detailed studies on the molecular basis of interaction and binding affinities of this compound with DNA or RNA have not been reported. The potential for this compound to act as an intercalating agent, a groove binder, or to induce conformational changes in nucleic acids has not been investigated.

Protein Binding and Conformational Perturbation Studies

Information regarding the binding of this compound to proteins and any subsequent conformational perturbations is not present in the current body of scientific research. The affinity of this compound for plasma proteins, such as human serum albumin, or its potential to interact with specific protein targets remains uncharacterized.

Cellular Pathway Modulation at the Molecular Level (e.g., apoptosis induction mechanisms, cell cycle regulation pathways)

There are no published studies that explore the effects of this compound on cellular pathways. Its potential to induce apoptosis, regulate the cell cycle, or modulate any other specific signaling cascades at the molecular level has not been a subject of scientific inquiry.

Investigation of Antimicrobial Action Mechanisms (e.g., membrane disruption, metabolic interference)

While some substituted quinoline (B57606) derivatives have demonstrated antimicrobial properties, the specific antimicrobial action mechanisms of this compound have not been documented. Research into its potential to disrupt microbial membranes, interfere with metabolic pathways, or inhibit essential enzymes in microorganisms has not been conducted.

Interaction with Specific Biomolecules and Cellular Targets

At present, there is no scientific evidence identifying any specific biomolecules or cellular targets with which this compound interacts. The molecular determinants of its biological activity, if any, are yet to be elucidated.

Future Research Directions and Emerging Paradigms

Exploration of Novel Sustainable Synthetic Pathways and Methodologies

The future synthesis of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline is expected to be dominated by green chemistry principles, moving away from traditional methods that often involve hazardous solvents and harsh conditions. researchgate.netresearchgate.net The conventional synthesis of Schiff bases typically involves the condensation of a primary amine and a carbonyl compound, which for this compound would be 4-ethylaniline (B1216643) and quinoline-2-carboxaldehyde. nih.gov

Future methodologies will likely focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.netfao.org Research is anticipated to explore one-pot synthesis strategies, microwave-assisted reactions, and the use of natural acid catalysts, which have shown promise in the synthesis of other Schiff bases and quinoline (B57606) derivatives. fao.orgnih.gov The use of greener solvents like water and ethanol (B145695) is also a key area of future development. fao.org

Table 1: Comparison of Synthetic Methodologies for Schiff Bases

| Methodology | Description | Advantages |

| Conventional Refluxing | Heating reactants in an organic solvent, often with an acid catalyst. | Well-established, generally provides good yields. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields, lower energy consumption. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Can lead to shorter reaction times and improved yields. |

| Grinding (Mechanochemistry) | Reactants are ground together in the absence of a solvent. | Solvent-free, environmentally friendly, simple work-up. |

| Natural Acid Catalysis | Uses biodegradable and readily available natural acids as catalysts. | Sustainable, reduces reliance on hazardous mineral acids. nih.gov |

These sustainable approaches not only make the synthesis more environmentally friendly but can also lead to improved efficiency and cost-effectiveness.

Development of Advanced Multifunctional Materials with Tunable Properties

The structural characteristics of this compound make it a promising building block for the creation of advanced multifunctional materials. The quinoline and aniline (B41778) components provide a conjugated system that can be tailored to achieve specific electronic and photophysical properties. The ethyl group on the aniline ring can influence the molecule's packing in the solid state and its solubility, which are crucial factors in material design.

Future research is expected to focus on incorporating this compound into polymers, metal-organic frameworks (MOFs), and hybrid materials. These materials could exhibit a range of tunable properties, including:

Luminescence: Quinoline-based Schiff bases are known to form luminescent metal complexes. nih.gov By coordinating with various metal ions, this compound could be used to create materials with specific emission colors and quantum yields for applications in organic light-emitting diodes (OLEDs) and sensors.

Non-linear Optical (NLO) Properties: The extended π-system in the molecule suggests potential for NLO applications. Research will likely involve theoretical calculations and experimental measurements to evaluate its hyperpolarizability.

Liquid Crystalline Properties: The introduction of long alkyl chains to similar Schiff base structures has been shown to induce liquid crystalline behavior. While the ethyl group is short, its influence on mesophase formation could be a subject of investigation.

Rational Design of Targeted Molecular Probes for Specific Biological Pathways

The quinoline moiety is a well-known pharmacophore present in many biologically active compounds. nih.gov This, combined with the Schiff base linkage, makes this compound a candidate for the rational design of targeted molecular probes.

Future research in this area will likely involve:

Fluorescent Chemosensors: The potential for fluorescence in this molecule and its metal complexes makes it a candidate for detecting specific metal ions or anions. The design can be tailored to achieve high sensitivity and selectivity for particular analytes. For instance, similar quinoline-based Schiff bases have been developed as fluorescent probes for ions like Zn²⁺ and Hg²⁺.

Bioimaging Agents: By modifying the structure to enhance cell permeability and targeting capabilities, this compound could be developed into a fluorescent probe for imaging specific cellular components or processes. The ethyl group may influence the lipophilicity of the molecule, which can affect its interaction with biological membranes.

Targeting Specific Biomolecules: The rational design of derivatives of this compound could lead to probes that bind to specific enzymes or nucleic acid structures. nih.gov For example, quinoline-based Schiff bases have been investigated for their interactions with DNA.

Table 2: Potential Analytes for Quinoline-Based Schiff Base Probes

| Analyte | Detection Principle | Potential Application |

| Metal Ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or fluorescence quenching. | Environmental monitoring, biological sensing. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to a change in fluorescence. | Industrial process monitoring, toxicity detection. |

| pH | Protonation/deprotonation of the quinoline nitrogen, altering the electronic properties and fluorescence. | Monitoring cellular pH, industrial applications. rsc.org |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of new chemical compounds, including this compound and its derivatives.

Future research will leverage AI and ML in several key ways:

Property Prediction: ML models can be trained on existing data of similar compounds to predict the physicochemical and biological properties of new derivatives of this compound. acs.orgnih.govnih.gov This can significantly speed up the screening process for identifying candidates with desired characteristics.

Generative Models: AI can be used to generate novel molecular structures based on the this compound scaffold with optimized properties for specific applications. These generative models can explore a vast chemical space to propose new and promising compounds.

Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions and suggest optimal conditions for the synthesis of this compound and its derivatives, contributing to the development of more efficient and sustainable synthetic routes.

Emerging Roles in Advanced Chemical Technologies and Interdisciplinary Research

The versatility of this compound opens up possibilities for its application in a wide range of advanced chemical technologies and interdisciplinary research areas.

Emerging roles for this compound and its derivatives may include:

Catalysis: Schiff base metal complexes are known to be effective catalysts for various organic transformations. Future work could explore the catalytic activity of metal complexes of this compound.

Corrosion Inhibition: Schiff bases have shown promise as corrosion inhibitors for various metals. The electron-rich nature of the quinoline and aniline rings could allow this compound to adsorb onto metal surfaces and protect them from corrosion.

Molecular Switches: The imine (C=N) bond in the Schiff base can undergo reversible isomerization upon exposure to external stimuli like light or pH changes. This property could be exploited to develop molecular switches for applications in smart materials and molecular electronics.

Hybrid Materials: The functional groups on the molecule provide handles for grafting it onto other materials, such as nanoparticles or polymers, to create hybrid materials with synergistic properties.

The continued exploration of this compound, driven by these future research directions, promises to unlock its full potential and contribute to significant advancements across multiple scientific disciplines.

Q & A

Q. Q1. What are the established synthetic routes for 4-Ethyl-N-(quinolin-2-ylmethylene)aniline, and how can reaction conditions be optimized for higher yields?

A1. The compound is typically synthesized via a Schiff base condensation reaction between 4-ethylaniline and quinoline-2-carbaldehyde. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .

- Catalysts : Acidic (e.g., acetic acid) or Lewis acid catalysts (e.g., ZnCl₂) accelerate imine bond formation .

- Temperature : Reactions often proceed at 60–80°C under reflux for 6–12 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >85% purity .

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

A2. A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify the imine bond (δ ~8.5 ppm for CH=N) and ethyl/aniline substituents .

- IR spectroscopy : Stretching frequencies for C=N (~1590–1620 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z ~316 (C₁₈H₁₇N₃) .

- Elemental analysis : Validate C, H, N content (±0.3% of theoretical values) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the electronic properties and binding affinities of this compound?

A3. Density Functional Theory (DFT) is widely used:

- HOMO-LUMO analysis : Predicts reactivity and charge transfer (e.g., B3LYP/6-31G* basis set) .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., enzymes, DNA) using crystal structures from the PDB .

- MD simulations : Assess stability in solvent environments (e.g., water, lipid bilayers) over 100+ ns trajectories .

Q. Q4. How do substituents on the aniline ring (e.g., ethyl vs. trifluoromethyl) influence the compound’s biological activity?

A4. Substituent effects are critical for structure-activity relationships (SAR):

Q. Q5. How can crystallographic data resolve contradictions in reported biological activities of quinoline-aniline hybrids?

A5. X-ray crystallography clarifies structural nuances impacting activity:

- Torsion angles : Conformational flexibility of the imine bond affects target binding .

- Intermolecular interactions : Hydrogen bonding (e.g., N–H⋯O) or π-π stacking in crystal lattices may correlate with solubility and bioavailability .

- Software tools : SHELXL refines structures using high-resolution data (R-factor < 0.05) .

Methodological Challenges

Q. Q6. What strategies mitigate side reactions during the synthesis of this compound?

A6. Common issues and solutions:

Q. Q7. How can researchers validate conflicting reports on the compound’s enzyme inhibition mechanisms?

A7. Integrate kinetic and structural analyses:

- Enzyme assays : Measure IC₅₀ under standardized conditions (pH 7.4, 37°C) with positive controls .

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., topoisomerase II) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to resolve discrepancies in affinity data .

Data-Driven Research Directions

Q. Q8. What are understudied applications of this compound in materials science?

A8. Emerging areas include:

Q. Q9. How can machine learning improve SAR models for quinoline-aniline derivatives?

A9. Key steps:

- Dataset curation : Compile bioactivity data (e.g., ChEMBL, PubChem) and molecular descriptors (logP, polar surface area) .

- Model training : Use Random Forest or Graph Neural Networks to predict toxicity/activity .

- Validation : Cross-check with experimental IC₅₀ values (R² > 0.85 indicates robustness) .

Critical Analysis of Literature

Q. Q10. Why do some studies report divergent biological activities for structurally similar quinoline-aniline hybrids?

A10. Potential factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.